3-((4-Chlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine

Description

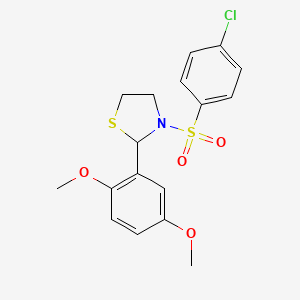

3-((4-Chlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine is a thiazolidine derivative featuring a sulfonyl group attached to a 4-chlorophenyl ring and a 2,5-dimethoxyphenyl substituent at the 2-position of the thiazolidine core. Thiazolidines are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur, often explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S2/c1-22-13-5-8-16(23-2)15(11-13)17-19(9-10-24-17)25(20,21)14-6-3-12(18)4-7-14/h3-8,11,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJQEOCYVAOMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-((4-Chlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by the presence of sulfonyl groups and a thiazolidine ring, which may contribute to its interaction with various biological targets.

Chemical Structure

The IUPAC name for this compound is this compound. Its molecular formula is , and it features distinctive functional groups that are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities. Additionally, the compound may influence cellular pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Biological Activity Overview

Research has indicated that thiazolidine derivatives exhibit various biological activities:

- Anticancer Activity : Several studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, a study on related compounds demonstrated significant inhibitory effects on various cancer cell lines, including leukemia and CNS cancers. Compound 4g showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line, while compound 4p exhibited a 72.11% inhibition against CNS cancer cell lines .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. The sulfonamide moiety is often linked to anti-inflammatory activity due to its interaction with cyclooxygenase enzymes.

Case Studies

- Anticancer Activity : A comprehensive study evaluated several thiazolidine derivatives for their anticancer properties using the National Cancer Institute's protocols. Among these, compounds similar to this compound displayed promising results against multiple cancer types. The data indicated that structural modifications significantly influenced their efficacy .

- Enzyme Inhibition : Research has also focused on the enzyme-inhibitory effects of thiazolidine derivatives. For example, studies have shown that certain modifications enhance their ability to inhibit carbonic anhydrase (CA), a target in cancer therapy .

Data Table: Biological Activities of Thiazolidine Derivatives

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs are differentiated by substituents on the thiazolidine core and aryl groups. Below is a comparative analysis with key derivatives:

Table 1: Structural and Physicochemical Comparison

<sup>*</sup>Calculated using Molinspiration software.

Key Observations :

- Sulfonyl vs. However, the 2,5-dimethoxyphenyl group counterbalances this by elevating lipophilicity (logP = 3.2).

- Thiazolidine vs. Thiazolidinone: The thiazolidinone analog () contains a ketone group, which enhances hydrogen-bond acceptor capacity, whereas the thiazolidine core in the target compound may confer greater metabolic stability due to reduced reactivity .

Comparative Insights :

- Antimicrobial Potential: The target compound’s 4-chlorophenylsulfonyl group may enhance bacterial enzyme inhibition compared to the hydroxyl/methoxy-substituted thiazolidinone (), which relies on membrane disruption .

- Role of Nitro Groups : The 4-nitrophenyl analog exhibits potent anticancer activity due to nitro group-mediated ROS generation, a feature absent in the target compound.

Q & A

Q. What advanced separation techniques resolve closely related analogs in reaction mixtures?

- Chromatography : Utilize chiral HPLC (Chiralpak IA column) with heptane-isopropanol (90:10) to separate enantiomers. For diastereomers, employ centrifugal partition chromatography (CRDC subclass RDF2050107) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.